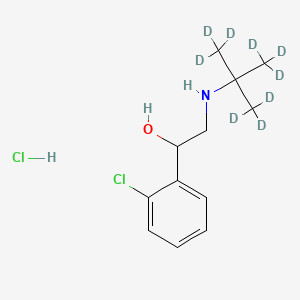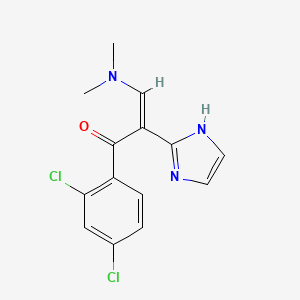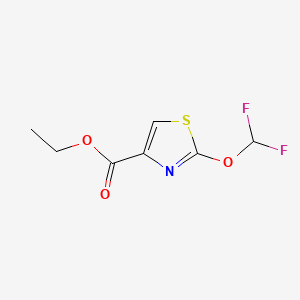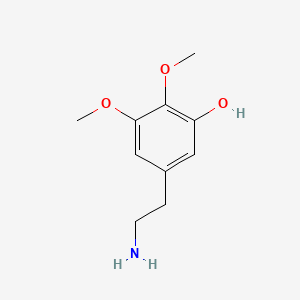
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a research chemical since the early 2000s. MDPV has been reported to have stimulant effects similar to amphetamines and cocaine, and it has been associated with a range of adverse effects, including addiction, psychosis, and death.
作用机制
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone also acts as a norepinephrine reuptake inhibitor and a serotonin reuptake inhibitor, which contributes to its overall effects on the central nervous system.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been found to have a range of biochemical and physiological effects on the central nervous system. It has been reported to increase locomotor activity, induce hyperthermia, and cause anorexia in animal models. In humans, 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been associated with a range of adverse effects, including agitation, paranoia, hallucinations, and cardiovascular effects.
实验室实验的优点和局限性
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine system and its role in addiction and other psychiatric disorders. However, the use of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone in research is limited by its potential for abuse and its adverse effects on human health.
未来方向
There are several future directions for research on 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. One area of interest is the development of new treatments for addiction and other psychiatric disorders that target the dopamine system. Another area of interest is the development of new synthetic cathinones that have fewer adverse effects than 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. Additionally, further research is needed to fully understand the mechanisms of action of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone and its effects on the central nervous system.
合成方法
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and 4-methylphenyl-2-nitropropene (4-MeP2NP) using a reductive amination reaction. The reaction is typically carried out using sodium borohydride as a reducing agent and an acid catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.
科学研究应用
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.
属性
CAS 编号 |
1391054-19-5 |
|---|---|
产品名称 |
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone |
分子式 |
C21H20O2 |
分子量 |
304.389 |
IUPAC 名称 |
3-(4-methoxynaphthalen-1-yl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C21H20O2/c1-15-7-9-17(10-8-15)20(22)13-11-16-12-14-21(23-2)19-6-4-3-5-18(16)19/h3-10,12,14H,11,13H2,1-2H3 |
InChI 键 |
OAEYOACAIORYEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C3=CC=CC=C23)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



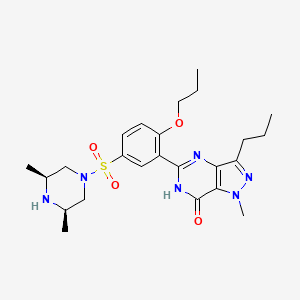
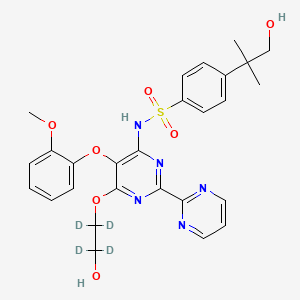
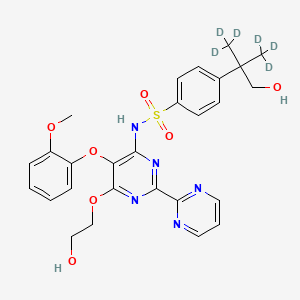
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)
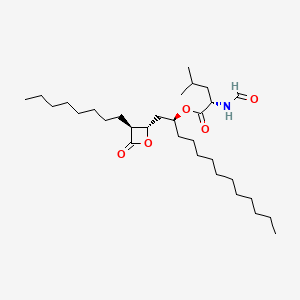
![4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B588153.png)
